![molecular formula C12H17NS B8737447 2-[(phenylsulfanyl)methyl]piperidine](/img/structure/B8737447.png)
2-[(phenylsulfanyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Phenylsulfanyl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a phenylsulfanyl group attached to the piperidine ring via a methylene bridge. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with a phenylsulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where piperidine reacts with benzyl chloride in the presence of a base to form the desired product . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often involves continuous flow reactions and the use of catalysts to enhance yield and efficiency. Methods such as hydrogenation, cyclization, and amination are commonly employed in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Phenylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding piperidine.
Substitution: The methylene bridge can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[(Phenylsulfanyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-[(Phenylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurological functions . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
2-[(Phenylsulfanyl)methyl]piperidine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug design and other applications .
Propriétés
Formule moléculaire |
C12H17NS |
|---|---|
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
2-(phenylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C12H17NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-3,7-8,11,13H,4-6,9-10H2 |
Clé InChI |
NUZVSWGFCLEVIL-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CSC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

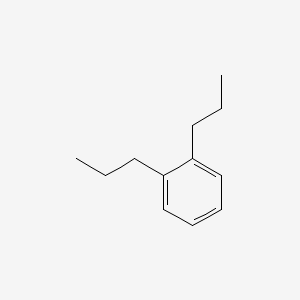

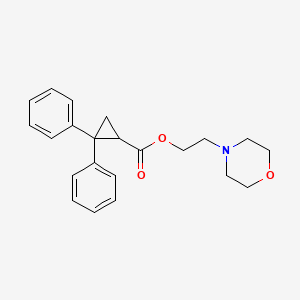
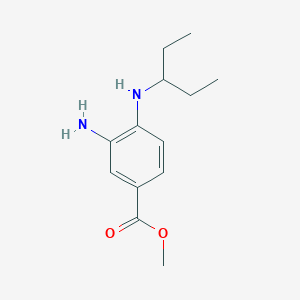

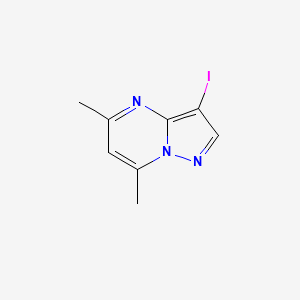
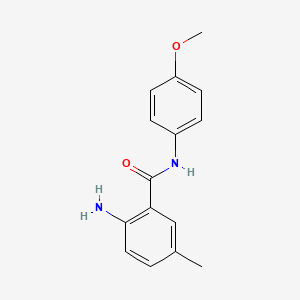
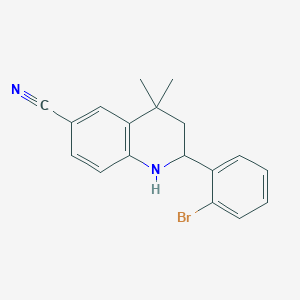

![(2r)-1-[(2-Hydroxyethyl)amino]propan-2-ol](/img/structure/B8737470.png)

![(3AS,4S,6AR)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B8737483.png)
![1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one](/img/structure/B8737491.png)
